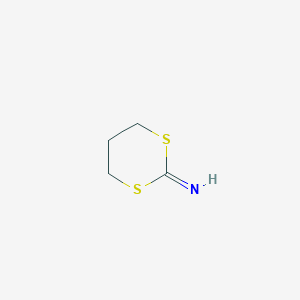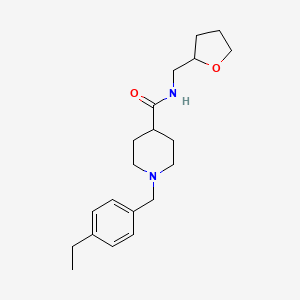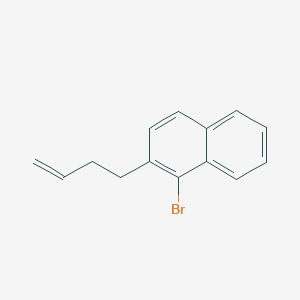
1-Bromo-2-(but-3-en-1-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(but-3-en-1-yl)naphthalene is an organic compound with the molecular formula C14H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a but-3-en-1-yl group is attached at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the but-3-en-1-yl group. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a Friedel-Crafts alkylation reaction with but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions: 1-Bromo-2-(but-3-en-1-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation Reactions: The but-3-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the but-3-en-1-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of 1-cyano-2-(but-3-en-1-yl)naphthalene.
Oxidation Reactions: Formation of 1-bromo-2-(but-3-en-1-yl)benzaldehyde or 1-bromo-2-(but-3-en-1-yl)benzoic acid.
Reduction Reactions: Formation of 1-bromo-2-(butyl)naphthalene.
科学的研究の応用
1-Bromo-2-(but-3-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-Bromo-2-(but-3-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The bromine atom and the but-3-en-1-yl group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the but-3-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
類似化合物との比較
1-Bromo-2-(but-3-en-1-yl)naphthalene can be compared with other similar compounds, such as:
1-Bromonaphthalene: Lacks the but-3-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(but-3-en-1-yl)naphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-2-methylnaphthalene:
特性
CAS番号 |
109433-16-1 |
|---|---|
分子式 |
C14H13Br |
分子量 |
261.16 g/mol |
IUPAC名 |
1-bromo-2-but-3-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h2,4-5,7-10H,1,3,6H2 |
InChIキー |
WMYWOZRDGXQCBI-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=C(C2=CC=CC=C2C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


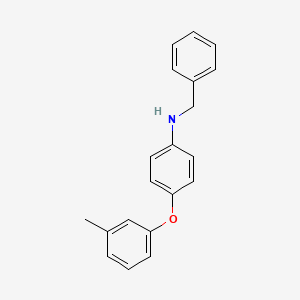
![2,2,6-Trimethyl-4-phenyl-1-oxa-3-azaspiro[4.5]deca-3,6,9-trien-8-one](/img/structure/B14138258.png)
![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B14138267.png)
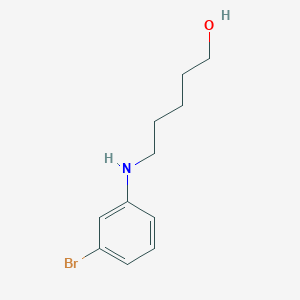

![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)
![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
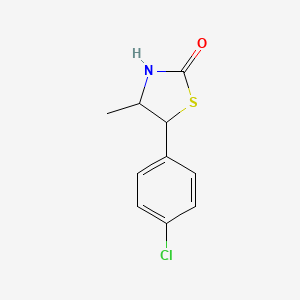
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)

![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)
